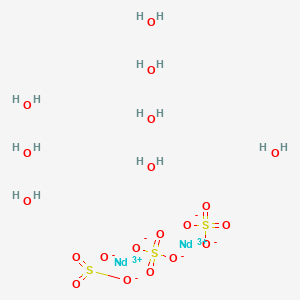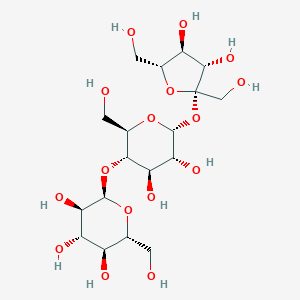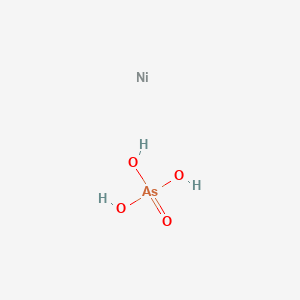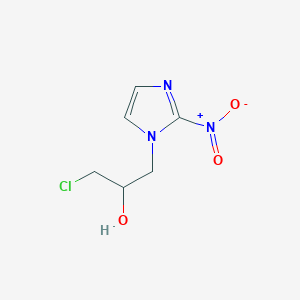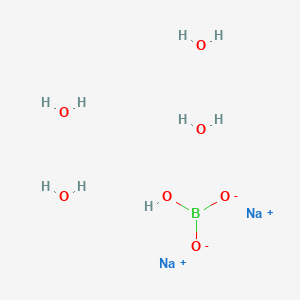![molecular formula C22H22O B089168 [Diphenyl(propoxy)methyl]benzene CAS No. 13594-77-9](/img/structure/B89168.png)
[Diphenyl(propoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Diphenyl(propoxy)methyl]benzene, commonly known as DPM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPM is a white crystalline solid that belongs to the family of organic compounds known as diarylmethanes. It is a relatively new compound that was first synthesized in the 1960s and has since been the subject of numerous studies due to its potential applications in various fields.
作用機序
The mechanism of action of DPM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Studies have shown that DPM can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
生化学的および生理学的効果
Studies have shown that DPM can have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. DPM has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, DPM has been shown to have analgesic properties, which can help reduce pain.
実験室実験の利点と制限
One of the main advantages of using DPM in lab experiments is its high purity and stability. DPM is a relatively stable compound that can be easily synthesized and purified, making it an ideal compound for use in various experiments. However, one of the limitations of using DPM is its relatively high cost compared to other compounds.
将来の方向性
There are numerous future directions for research on DPM. One area of potential research is the development of DPM-based drugs for the treatment of Alzheimer's disease. Studies have shown that DPM can improve cognitive function, and further research could lead to the development of more effective treatments for this debilitating disease. Another area of potential research is the development of DPM-based materials for use in electronic displays. DPM has already been used as a key component in the synthesis of liquid crystals, and further research could lead to the development of more advanced materials with even greater potential applications.
合成法
The synthesis of DPM involves the reaction of benzhydrol and 1-chloro-2-propylbenzene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and results in the formation of DPM as the main product. The purity of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
DPM has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and organic synthesis. In material science, DPM has been used as a key component in the synthesis of liquid crystals, which have applications in the production of electronic displays. In pharmaceuticals, DPM has been studied for its potential use as an antifungal agent and as a treatment for Alzheimer's disease.
特性
CAS番号 |
13594-77-9 |
|---|---|
製品名 |
[Diphenyl(propoxy)methyl]benzene |
分子式 |
C22H22O |
分子量 |
302.4 g/mol |
IUPAC名 |
[diphenyl(propoxy)methyl]benzene |
InChI |
InChI=1S/C22H22O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChIキー |
AVIKXXVBLCSYIY-UHFFFAOYSA-N |
SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




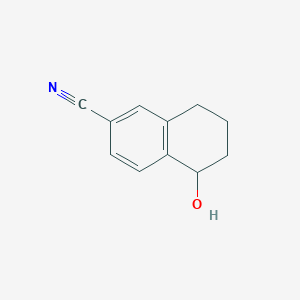
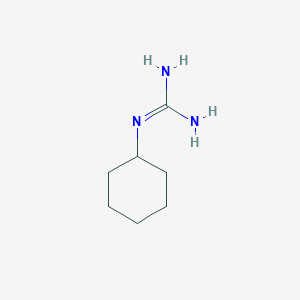
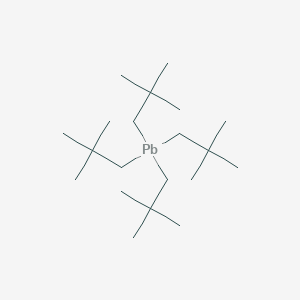

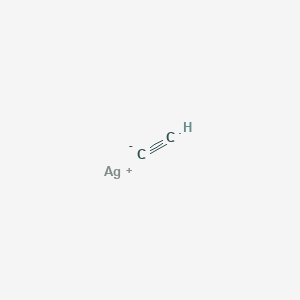

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
